6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine
Description
This modification may influence biological activity, electronic properties, and binding interactions compared to other derivatives.
Properties
IUPAC Name |
(2-phenyl-1H-imidazo[4,5-b]pyridin-6-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c13-17-9-6-10-12(14-7-9)16-11(15-10)8-4-2-1-3-5-8/h1-7,17H,13H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQIIOZYMHNVPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=N3)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This intermediate is then reacted with hydrazine hydrate under specific conditions to yield the target compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[4,5-b]pyridine derivatives.
Reduction: Reduction reactions can modify the hydrazino group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives with different functional groups, while substitution reactions can introduce various substituents at the hydrazino group .
Scientific Research Applications
Scientific Research Applications
6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine has several notable applications:
-
Medicinal Chemistry
- Antimicrobial Activity : The compound has demonstrated strong antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Activity : Research indicates that it can inhibit the growth of cancer cells by altering gene expression related to cell proliferation and apoptosis. Studies report IC50 values comparable to established chemotherapeutics.
-
Biological Research
- Enzyme Inhibition : The compound interacts with key biological targets such as IKK-ε and TBK1, which are involved in the NF-kappaB signaling pathway. This interaction suggests potential applications in treating inflammatory diseases and cancers.
- Cellular Effects : It influences cellular processes by affecting signaling pathways that regulate growth and survival, indicating its role in therapeutic interventions for various diseases.
-
Materials Science
- Synthesis of New Materials : The compound is studied for its potential use in creating advanced materials due to its unique chemical properties.
Antimicrobial Efficacy
In vitro studies have shown that this compound effectively inhibits the growth of various Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.
Cytotoxicity Against Cancer Cells
A recent study evaluated the cytotoxic effects of this compound on human tumor cell lines (e.g., A549 for lung cancer). Results indicated significant growth inhibition with IC50 values ranging from 5 to 15 µM, highlighting its potential as an anticancer agent.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Contains a phenyl group at position 2 | Exhibits strong antimicrobial activity |
| 4-Hydrazinyl-3H-imidazo[4,5-c]pyridine | Different ring position of hydrazine | Known for immune-modulating effects |
| Imidazo[1,5-a]pyridine | Different arrangement of rings | Used extensively in pharmaceuticals as sedatives |
Mechanism of Action
The mechanism of action of 6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Electronic Properties of Position 6 Substituents
*Estimated based on DFT data from analogous compounds.
Substituent Effects at Position 2
- 2-Phenyl derivatives : The phenyl group enhances π-π stacking in molecular recognition, as seen in cytotoxic diaryl derivatives (e.g., 2,3-diaryl-3H-imidazo[4,5-b]pyridines) .
- 2-Heteroaryl derivatives : Substitution with furan or pyridine rings (e.g., 2-(furan-2-yl) analogs) introduces hydrogen-bonding capabilities, improving solubility and antimicrobial activity .
Antimicrobial Activity
Table 2: Antimicrobial Activity of Selected Derivatives
Anticancer and Anti-Inflammatory Activity
- Diaryl derivatives (2,3-diaryl) : Moderate cytotoxicity against K562 leukemia cells (IC₅₀: 15–40 µM) via COX-2 inhibition .
- 6-Chloro-7-piperazinyl derivatives : Optimized for kinase inhibition (e.g., JAK2/STAT3 pathways) with sub-micromolar IC₅₀ values .
Structural and Crystallographic Insights
- 6-Bromo-2-(furan-2-yl) derivatives : Exhibit planar imidazo[4,5-b]pyridine cores with Br forming halogen bonds (bond length: 1.9–2.1 Å) .
- Hydrazino derivatives: Predicted to form intramolecular hydrogen bonds (N–H⋯N), altering crystal packing compared to halogenated analogs .
Toxicity and Stability Considerations
- 6-Bromo derivatives: Associated with genotoxicity in rat models (microsatellite instability) .
- Hydrazino derivatives: Potential hepatotoxicity due to hydrazine’s reactive nature, necessitating prodrug strategies .
Biological Activity
6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
This compound features a unique imidazo[4,5-b]pyridine framework that contributes to its chemical reactivity and biological activities. The presence of the hydrazine functional group enhances its potential for interacting with various biological targets.
Target Interactions
The compound interacts with several key biological targets, including:
- IKK-ε and TBK1 : These kinases are involved in the NF-kappaB signaling pathway, which plays a crucial role in regulating immune responses and inflammation.
Mode of Action
This compound exerts its effects primarily through:
- Enzyme Inhibition : It has been shown to inhibit specific kinases, which affects cell signaling pathways critical for cell growth and survival.
Antimicrobial Activity
This compound exhibits strong antimicrobial properties. Studies indicate that it interacts with microbial enzymes and proteins, suggesting potential applications in treating infections caused by resistant strains of bacteria.
Anticancer Activity
Research has demonstrated that this compound can influence cancer cell proliferation and apoptosis. The compound alters gene expression related to these processes, indicating its potential as an anticancer agent .
Case Studies
- Antimicrobial Efficacy : In vitro studies have shown that this compound effectively inhibits the growth of various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.
- Cytotoxicity Against Cancer Cells : A recent study evaluated the cytotoxic effects of this compound on human tumor cell lines. Results indicated significant growth inhibition with IC50 values comparable to established chemotherapeutics, highlighting its potential in cancer therapy .
Biochemical Pathways
The compound's interaction with IKK-ε and TBK1 leads to the activation of NF-kappaB through phosphorylation processes. This activation is crucial for regulating cellular responses to stress and inflammation, further implicating the compound in therapeutic interventions for diseases characterized by dysregulated NF-kappaB signaling.
Summary of Biological Activities
| Activity Type | Description | Mechanism |
|---|---|---|
| Antimicrobial | Effective against various bacteria | Inhibition of microbial enzymes |
| Anticancer | Induces apoptosis in cancer cells | Alters gene expression related to growth |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
